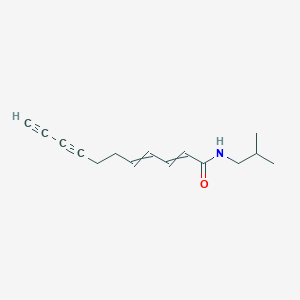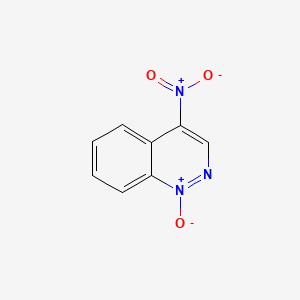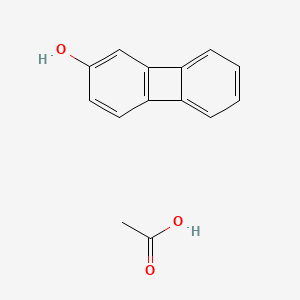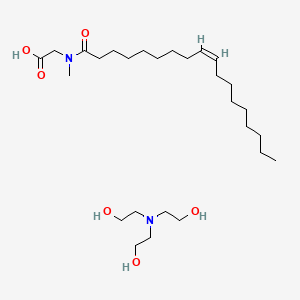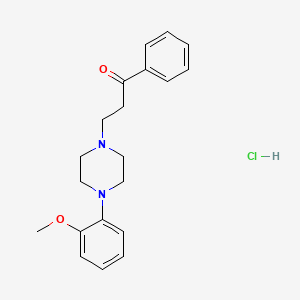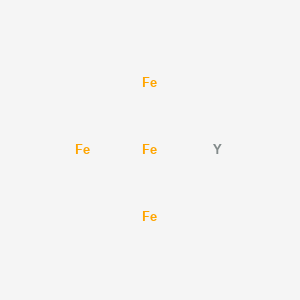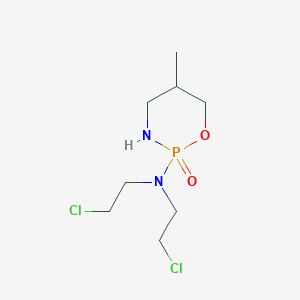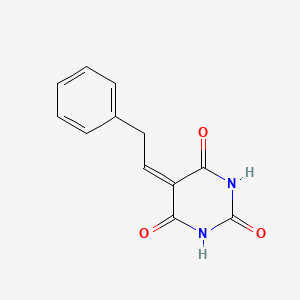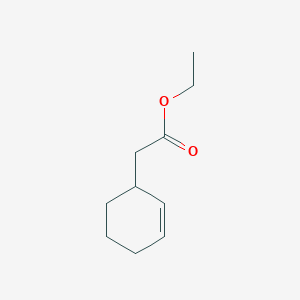
2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is a heterocyclic organic compound Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon This particular compound features an oxazine ring, which includes both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino alcohols: This involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazine ring.
Oxidative cyclization: This method uses oxidizing agents to facilitate the formation of the oxazine ring from suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Continuous flow reactors: These systems allow for precise control of reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
化学反应分析
Types of Reactions
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The ethyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Could include metabolic pathways, signal transduction pathways, or other cellular processes.
相似化合物的比较
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: Without the ethyl and methyl groups.
1,3-Oxazolidine-2,4-dione: A related compound with a different ring structure.
2H-1,3-Benzoxazine-2,4(3H)-dione: A benzene-fused analog.
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.
属性
CAS 编号 |
15018-38-9 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
3-ethyl-6-methyl-1,3-oxazine-2,4-dione |
InChI |
InChI=1S/C7H9NO3/c1-3-8-6(9)4-5(2)11-7(8)10/h4H,3H2,1-2H3 |
InChI 键 |
ALPZWGGXWIMXNC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C=C(OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


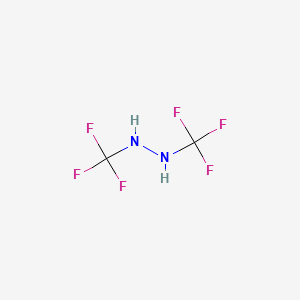
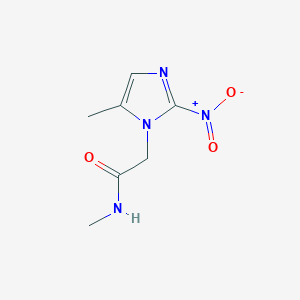
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
